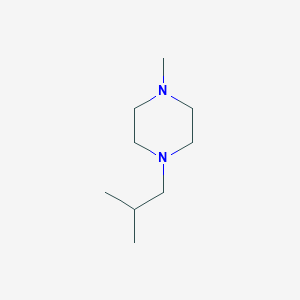
1-Methyl-4-(2-methylpropyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(2-methylpropyl)piperazine is a chemical compound with the molecular formula C₉H₂₀N₂ It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
The synthesis of 1-Methyl-4-(2-methylpropyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives . Industrial production methods often involve the use of high-pressure reactors and catalysts to optimize yield and purity.
Chemical Reactions Analysis
1-Methyl-4-(2-methylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
1-Methyl-4-(2-methylpropyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of piperazine derivatives on biological systems.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2-methylpropyl)piperazine involves its interaction with specific molecular targets. In biological systems, piperazine derivatives are known to act as GABA receptor agonists, which means they bind to and activate GABA receptors . This interaction can lead to the modulation of neurotransmitter release and neuronal excitability, resulting in various physiological effects.
Comparison with Similar Compounds
1-Methyl-4-(2-methylpropyl)piperazine can be compared to other piperazine derivatives, such as:
1-Methyl-4-(2-methylpropenyl)piperazine: This compound has a similar structure but differs in the presence of a double bond in the side chain.
4-(4-Bromophenyl)piperazine: This derivative contains a bromophenyl group, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its specific side chain, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
1-methyl-4-(2-methylpropyl)piperazine |
InChI |
InChI=1S/C9H20N2/c1-9(2)8-11-6-4-10(3)5-7-11/h9H,4-8H2,1-3H3 |
InChI Key |
KMOPAZSPIIQQOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCN(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-[[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]methyl]phenyl] 2-methylpropanoate](/img/structure/B13830747.png)


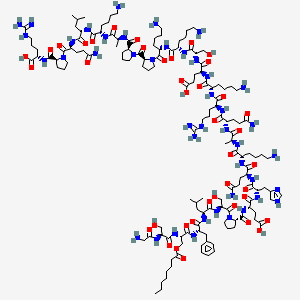

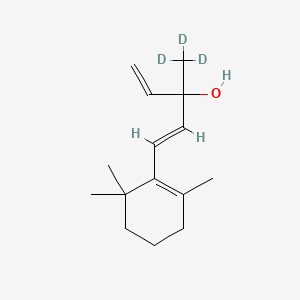
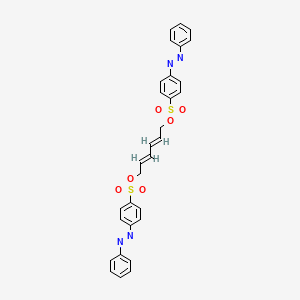
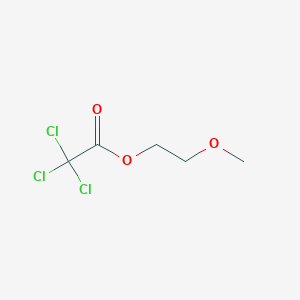
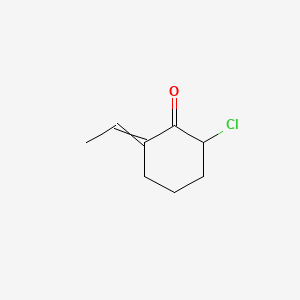
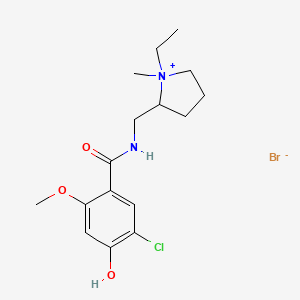
![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid,2-tert-butylhydrazide](/img/structure/B13830798.png)
![(2E,4E)-2-(1,3-Benzothiazol-2-YL)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile](/img/structure/B13830802.png)
![1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide](/img/structure/B13830806.png)

